molecular formula C6H10ClNO B13319102 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine

Cat. No.: B13319102
M. Wt: 147.60 g/mol
InChI Key: ZPQJCNJCHSQHPT-UHFFFAOYSA-N
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Description

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a chemical compound with the molecular formula C₆H₁₀ClNO It is an azetidine derivative, characterized by the presence of a chloropropenyl group attached to the azetidine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine typically involves the reaction of azetidine with 2-chloroprop-2-en-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-chloroprop-2-en-1-ol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the chloropropenyl group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azetidine ring structure combined with a chloropropenyl group

Biological Activity

The compound 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloropropenyl group attached to an azetidine ring. The presence of the chloropropenyl moiety may enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that azetidine derivatives exhibit a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has been implicated in several studies focusing on these areas.

Antimicrobial Activity

Azetidine derivatives have shown significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that azetidinone fused compounds possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli . These properties are attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of azetidine derivatives. For example, a study evaluating 16 azetidinone derivatives found that one compound exhibited cytotoxic effects on SiHa and B16F10 cancer cell lines, inducing apoptosis through caspase activation . The mechanism was associated with the inhibition of specific cell cycle genes, indicating a targeted approach to cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many azetidine derivatives act as enzyme inhibitors, affecting pathways crucial for cell survival in both microbial and cancerous cells.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant aspect of their anticancer potential, often mediated by the activation of caspases.
  • Cell Cycle Regulation : Disruption of cell cycle progression is another mechanism through which these compounds exert their effects, particularly in cancer cells.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of azetidine derivatives:

StudyFindings
Olazaran et al. (2017)Identified significant cytotoxicity in cancer cell lines with specific gene overexpression linked to apoptosis .
Research on Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .
Synthesis and Characterization StudiesVarious synthesized azetidinones showed promising results in inhibiting pathogen growth, suggesting potential therapeutic applications .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

3-(2-chloroprop-2-enoxy)azetidine

InChI

InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2

InChI Key

ZPQJCNJCHSQHPT-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1CNC1)Cl

Origin of Product

United States

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